N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide belongs to the class of benzamide-thiazole hybrids. Its systematic IUPAC name is derived through the following analysis:

- The parent structure is benzamide , a benzene ring with a carboxamide group (-CONH2).

- At the para position of the benzamide (position 4), an ethylsulfonyl group (-SO2C2H5) is attached.

- The amide nitrogen is bonded to a 5-acetyl-4-phenylthiazol-2-yl substituent. This thiazole ring features:

- A phenyl group at position 4.

- An acetyl group (-COCH3) at position 5.

The full IUPAC name is:

4-(ethylsulfonyl)-N-[5-acetyl-4-phenyl-1,3-thiazol-2-yl]benzamide .

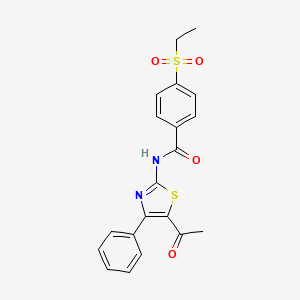

The structural formula (Figure 1) comprises:

- A benzamide core with a sulfonyl ethyl group at position 4.

- A thiazole ring substituted with acetyl and phenyl groups, linked via the amide nitrogen.

Molecular Formula : $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4}\text{S}_{2} $$

Molecular Weight : 437.51 g/mol (calculated from atomic masses).

| Property | Value |

|---|---|

| IUPAC Name | 4-(ethylsulfonyl)-N-[5-acetyl-4-phenyl-1,3-thiazol-2-yl]benzamide |

| SMILES | CC(=O)C1=C(C=CC=C1)SC(=N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)CC |

| Molecular Formula | $$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4}\text{S}_{2} $$ |

| Molecular Weight | 437.51 g/mol |

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple designations in chemical databases:

- Alternative names :

- This compound

- 4-(Ethylsulfonyl)-N-(5-acetyl-4-phenylthiazol-2-yl)benzamide

- Registry Identifiers :

- While the exact CAS Registry Number is not explicitly listed in the provided sources, structurally related analogs include:

- N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide (CAS 898433-89-1).

- N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (EVT-3114316).

- While the exact CAS Registry Number is not explicitly listed in the provided sources, structurally related analogs include:

These analogs highlight the variability in sulfonyl group positioning (para vs. ortho) and alkyl chain length (ethyl vs. methyl).

Structural Relationship to Benzamide-Thiazole Hybrid Pharmacophores

Benzamide-thiazole hybrids are a pharmacologically significant class of molecules. The structural features of this compound align with known bioactive scaffolds:

- Benzamide Core : The carboxamide group enables hydrogen bonding with biological targets, a trait observed in kinase inhibitors.

- Thiazole Ring : This five-membered heterocycle contributes to electron-deficient character, enhancing interactions with enzymes or receptors.

- Sulfonyl Group : The ethylsulfonyl moiety improves solubility and serves as a hydrogen bond acceptor, a strategy used in protease inhibitor design.

Comparative analysis with analogs reveals:

- Replacing the ethylsulfonyl group with methylsulfonyl (as in EVT-3114316) reduces steric bulk but maintains sulfonyl-mediated polarity.

- The acetyl group at position 5 of the thiazole ring introduces a ketone functional group, which may participate in covalent binding or metabolic oxidation.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17(18(27-20)13(2)23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHGOLKSSDOQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Amidation: The final step involves the formation of the benzamide moiety through the reaction of the sulfonylated thiazole with 4-aminobenzoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole or benzamide rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In studies involving structurally related compounds, it was observed that thiazole derivatives often exhibit broad-spectrum antimicrobial activity. For instance, derivatives similar to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species and various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 3.12 | Candida albicans |

| Compound B | 50 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. The compound's structural characteristics make it a candidate for targeting specific pathways involved in cancer progression, such as receptor tyrosine kinases.

In vitro studies have indicated that similar thiazole-based compounds can inhibit the growth of various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) cells. The mechanism often involves interaction with key signaling pathways that regulate cell survival and apoptosis .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | A549 (NSCLC) | TBD | Tyrosine kinase inhibition |

| Compound D | MCF7 (Breast) | TBD | Apoptosis induction |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are crucial for tumor survival under hypoxic conditions. Inhibitors of CAs have been shown to hinder tumor growth and metastasis by disrupting the acid-base balance within the tumor microenvironment .

Research indicates that thiazole derivatives can effectively inhibit CA IX and XII, providing a pathway for therapeutic interventions in solid tumors.

Table 3: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Compound E | Carbonic Anhydrase IX | Competitive | TBD |

| Compound F | Carbonic Anhydrase XII | Non-competitive | TBD |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are compared below based on substituent modifications and biological relevance:

Table 1: Structural and Functional Comparison of Thiazole-Based Sulfonamides

Key Findings from Comparative Studies

(i) Impact of Sulfonyl/Sulfamoyl Groups

- Ethylsulfonyl (Target Compound) : Balances hydrophobicity and solubility, making it suitable for cellular uptake.

- Dimethylsulfamoyl (Compound 50) : Enhances hydrogen bonding but reduces metabolic stability compared to ethylsulfonyl .

- Piperidinylsulfonyl (2D216) : Bulkier substituent improves target affinity but may limit blood-brain barrier penetration .

- Bis(2-methoxyethyl)sulfamoyl (): Polar groups increase aqueous solubility, critical for intravenous formulations .

(ii) Role of Thiazole Substituents

- 5-Acetyl Group : Present in both the target compound and ’s analogue, this group stabilizes the thiazole ring and enhances electron-deficient character, favoring interactions with cysteine residues in enzymes .

- 4-Aryl Modifications: Phenyl (Target): Provides moderate hydrophobicity. Pyridinyl (Compound 4a): Adds hydrogen-bonding and π-stacking capabilities, enhancing antimicrobial activity .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivative family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a thiazole ring, an acetyl group, and an ethylsulfonyl moiety, contributing to its unique properties. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Synthesized through the condensation of α-haloketones with thiourea under acidic conditions.

- Acetylation : The thiazole derivative is acetylated using acetic anhydride in the presence of a base.

- Sulfonylation : The ethylsulfonyl group is introduced via reaction with ethylsulfonyl chloride.

- Amidation : Finally, a benzamide moiety is added through amidation with benzoyl chloride.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways.

- Cellular Interference : It disrupts processes such as DNA replication and protein synthesis, leading to potential cytotoxic effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds possess cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 1 to 30 µM, indicating potent activity against tumor cells. The presence of specific substituents on the phenyl ring enhances this activity through improved binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Comparative studies reveal that certain structural modifications can enhance antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how variations in the chemical structure impact biological activity:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| N-(5-acetylthiazol-2-yl)-3-(ethylsulfonyl)benzamide | Antitumor | < 10 µM |

| N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide | Antimicrobial | 15 µM |

| N-(5-acetyl-4-phenylthiazol-2-yl)-benzamide | Moderate Cytotoxicity | 25 µM |

This table illustrates that the presence of electron-donating or withdrawing groups significantly influences the compound's reactivity and biological effectiveness.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's effects on human glioblastoma cells (U251) and melanoma cells (WM793). Results indicated that it exhibited significant cytotoxicity, comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : In another investigation, derivatives of thiazole were screened for their antibacterial properties against E. coli and Staphylococcus aureus. This compound showed promising results, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide, and what critical reaction parameters influence yield?

- Methodology : The compound can be synthesized via sequential acylation and sulfonylation. For example, thiazole-2-amine derivatives are acylated using chloroacetate in the presence of sodium in THF, followed by sulfonylation with ethylsulfonyl chloride in pyridine. Reaction parameters such as temperature (room temperature vs. reflux), solvent choice (e.g., DCM under ultrasonication), and catalysts (e.g., DMAP) significantly impact yield .

- Key Characterization : Post-synthesis, IR and NMR confirm amide and sulfonamide bond formation. Mass spectrometry and elemental analysis validate molecular weight and purity .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) is used for structural elucidation. Intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) and π-π stacking between aromatic rings are critical for stabilizing the crystal lattice. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What preliminary biological activities have been reported for analogs of this compound?

- Findings : Sulfonamide-thiazole hybrids exhibit antibacterial activity by targeting bacterial enzymes like dihydropteroate synthase. Ethylsulfonyl groups enhance metabolic stability, as seen in similar compounds tested against Gram-positive pathogens .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific enzyme targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like PFOR enzyme. The acetyl-thiazole moiety’s electron-withdrawing effects and sulfonamide’s hydrogen-bonding capacity are computationally validated for binding .

Q. What strategies address contradictory bioactivity data across different in vitro assays?

- Analysis : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. How does the ethylsulfonyl group influence pharmacokinetic properties compared to methyl or aryl sulfonates?

- Methodology : Comparative studies using HPLC-MS to measure logP, plasma protein binding, and metabolic stability in liver microsomes. Ethylsulfonyl groups balance lipophilicity (logP ~2.5) and resistance to oxidative metabolism, enhancing bioavailability .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

- Approach : Twinning or disorder in the acetyl group is addressed using SHELXL’s TWIN and PART commands. High-resolution data (<1.0 Å) and anisotropic refinement improve electron density maps for accurate modeling .

Methodological Notes

- Synthesis Optimization : Ultrasonication reduces reaction time by 40% compared to conventional stirring .

- Data Reproducibility : Use >95% purity (HPLC-validated) to minimize batch-to-batch variability in biological assays .

- Safety : The compound’s solid form is non-combustible but requires handling in fume hoods due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.